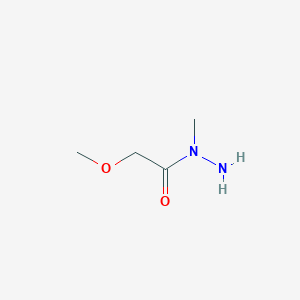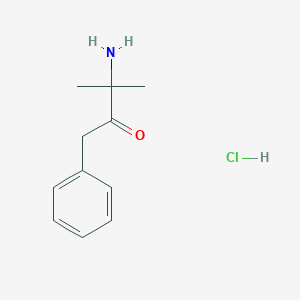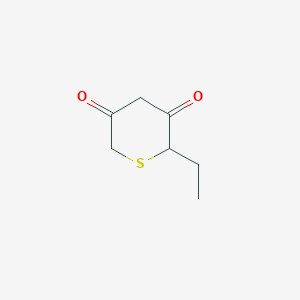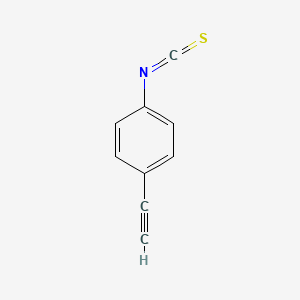![molecular formula C13H19ClN2O2 B6619060 rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis CAS No. 881891-90-3](/img/structure/B6619060.png)
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis (also known as RAC-Bz-ACPC-HCl) is a synthetic compound with a variety of applications in scientific research. It is a member of the family of benzylcarbamate derivatives, which are used as inhibitors of various enzymes. This compound has been widely studied for its biochemical and physiological effects, as well as its applications in lab experiments.
Aplicaciones Científicas De Investigación
RAC-Bz-ACPC-HCl has a variety of applications in scientific research. It has been used as an inhibitor of several enzymes, including human acetylcholinesterase, human butyrylcholinesterase, and human carboxylesterase. It has also been used in studies of the structure and function of proteins, such as the high-affinity binding site of human histamine H3 receptors. In addition, RAC-Bz-ACPC-HCl has been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system.
Mecanismo De Acción
RAC-Bz-ACPC-HCl has been found to act as an inhibitor of several enzymes. It works by binding to the active site of the enzyme, which blocks the enzyme from catalyzing its reaction. This inhibition of enzyme activity can have a variety of effects on the biochemical and physiological processes that rely on the enzyme.
Biochemical and Physiological Effects
RAC-Bz-ACPC-HCl has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, which can have a variety of effects on biochemical and physiological processes. For example, it has been found to inhibit the activity of human acetylcholinesterase, which can lead to increased levels of acetylcholine in the body, resulting in increased alertness and memory. In addition, it has been found to inhibit the activity of human butyrylcholinesterase, which can lead to increased levels of butyrylcholine in the body, resulting in increased muscle strength and coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
RAC-Bz-ACPC-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic and has a low potential for skin irritation. However, it is important to note that RAC-Bz-ACPC-HCl is a relatively weak inhibitor of enzymes, so it may not be suitable for experiments that require a strong inhibition of enzyme activity.
Direcciones Futuras
There are a variety of potential future directions for research involving RAC-Bz-ACPC-HCl. For example, further research could be conducted to explore the potential therapeutic applications of RAC-Bz-ACPC-HCl, such as its potential to treat certain neurological disorders. In addition, further research could be conducted to explore the potential use of RAC-Bz-ACPC-HCl as an inhibitor of other enzymes, such as proteases. Finally, further research could be conducted to explore the potential use of RAC-Bz-ACPC-HCl as a tool for studying the structure and function of proteins.
Métodos De Síntesis
RAC-Bz-ACPC-HCl is synthesized through a multi-step process. First, rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate is synthesized by reacting 3-aminocyclopentyl-1-carboxylic acid with benzylchloroformate in the presence of a base, such as sodium hydroxide. This reaction produces rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate. Next, the rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate is reacted with hydrochloric acid to yield RAC-Bz-ACPC-HCl.
Propiedades
IUPAC Name |
benzyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVONITISEIND-LYCTWNKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
